Target Engagement Divergence: N9-Methyl Purine Confers mTOR Selectivity Over P2X-Driven Purinergic Activity Seen in the N7-Methyl Isomer
The N7-methyl isomer demonstrates P2X1 antagonist EC50 of 14 nM and P2X7 IC50 of 600 nM [1]. In contrast, 9-methyl-9H-purine derivatives, including compounds with piperidine-linked substituents at C6, inhibit mTOR with nanomolar potency and display selectivity over PI3Kα [2]. The target compound, bearing the 9-methyl substitution, is thus predicted to favor mTOR pathway engagement over purinergic receptor activity, representing a distinct pharmacological vector compared to its 7-methyl positional isomer.
| Evidence Dimension | Primary pharmacological target preference by regioisomer |
|---|---|
| Target Compound Data | Predicted mTOR pathway engagement based on 9-methyl-9H-purine scaffold class data (nanomolar mTOR IC50 demonstrated for analogs) [2] |
| Comparator Or Baseline | 7-methyl isomer: P2X1 EC50 = 14 nM; P2X7 IC50 = 600 nM [1] |
| Quantified Difference | Target class shift from purinergic (P2X) to kinase (mTOR) driven by N9 vs N7 methylation; no direct cross-target data available for the specific compound. |
| Conditions | Class-level inference from in vitro enzymatic and cellular assays (HotSpot kinase assay for mTOR; recombinant P2X1/P2X7 antagonism assays). Note: direct comparative data for the target compound itself are absent from public domain. |
Why This Matters
Procurement of the correct regioisomer is critical for programs targeting mTOR signaling; the 7-methyl isomer would misdirect the study toward purinergic endpoints.
- [1] BindingDB BDBM50118244; P2X1 EC50 14 nM, P2X7 IC50 600 nM for 7-methyl isomer. View Source
- [2] Li, Y. et al. Bioorg. Chem. 2023, 132, 106356. View Source
